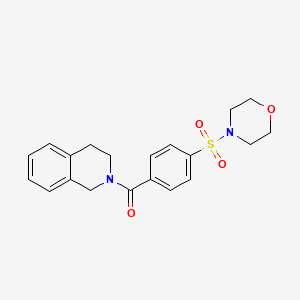
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinolin-2(1H)-one is a type of nitrogen-containing heterocyclic compound . It’s a core structural component in various biologically active compounds .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the 3,4-Dihydroisoquinolin-2(1H)-one framework, especially the 2-substituted derivatives . One of the methods used for the synthesis of similar compounds is the Castagnoli–Cushman reaction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents present in the molecule. For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Scientific Research Applications
Synthesis and Characterization :
- Belyaeva et al. (2018) reported the synthesis of a compound structurally similar to (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone through the simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule. This indicates the compound's potential for versatile chemical modifications and applications in synthetic organic chemistry (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Biological Activities :
- A study by Bonilla-Castañeda et al. (2022) synthesized a derivative related to the target compound, known for its therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates the potential medical applications of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone in various therapeutic areas (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Pharmaceutical Development :
- Jiang et al. (2019) explored the structure-based design and synthesis of butyrylcholinesterase inhibitors, starting from a structural analogue of the target compound. This demonstrates the compound's relevance in drug discovery, particularly for neurodegenerative diseases like Alzheimer's (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
Chemical Analysis and Characterization :
- Gatti et al. (2004) utilized a compound similar to the target for pre-column derivatization in the quality control of amino acids in pharmaceuticals. This suggests the compound's utility in analytical chemistry and pharmaceutical quality control (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).
Future Directions
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-10-9-16-3-1-2-4-18(16)15-21)17-5-7-19(8-6-17)27(24,25)22-11-13-26-14-12-22/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSGHFJSJMGAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

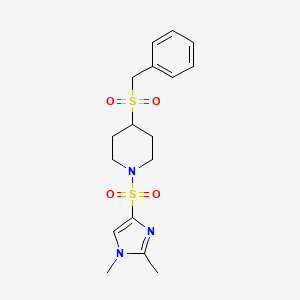
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)
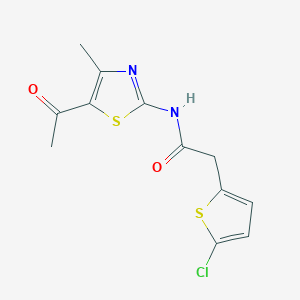

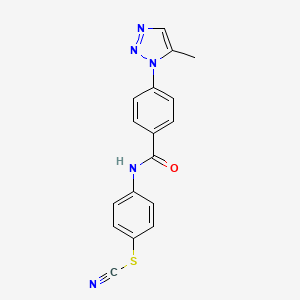
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)

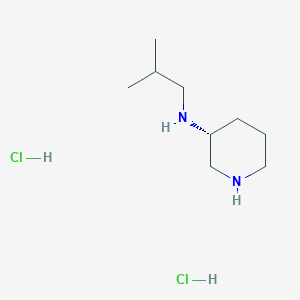
![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
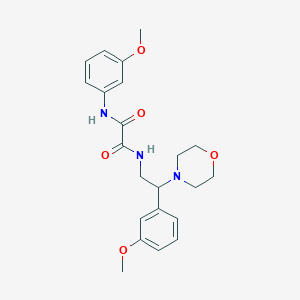
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)